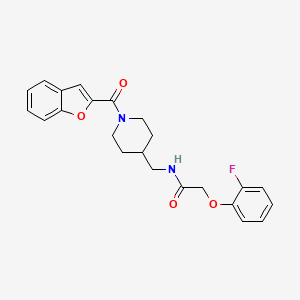
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, a piperidine ring, and a fluorophenoxyacetamide group, making it a subject of study for its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: The initial step involves the conversion of benzofuran-2-carboxylic acid to benzofuran-2-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Piperidine Derivative Formation: The piperidine ring is functionalized by reacting piperidine with formaldehyde and hydrogen chloride to form 1-(chloromethyl)piperidine.
Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with 1-(chloromethyl)piperidine in the presence of a base such as triethylamine to form the intermediate N-(1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl chloride.
Final Coupling: The intermediate is then reacted with 2-(2-fluorophenoxy)acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Coupling Agents: N,N’-dicyclohexylcarbodiimide.
Major Products
Oxidation: Products may include benzofuran-2-carboxylic acid derivatives.
Reduction: Reduced forms of the benzofuran moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for diseases, particularly those involving the central nervous system due to the presence of the piperidine ring.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might be exploited in the creation of specialized polymers or coatings.
Mecanismo De Acción
The mechanism by which N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuran moiety may facilitate binding to certain enzymes or receptors, while the piperidine ring could enhance its affinity and specificity. The fluorophenoxyacetamide group might contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzofuran-2-ylmethyl)piperidine-4-carboxamide
- 2-(2-fluorophenoxy)-N-(piperidin-4-ylmethyl)acetamide
- N-(1-benzofuran-2-yl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide stands out due to the combination of its benzofuran, piperidine, and fluorophenoxyacetamide groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c24-18-6-2-4-8-20(18)29-15-22(27)25-14-16-9-11-26(12-10-16)23(28)21-13-17-5-1-3-7-19(17)30-21/h1-8,13,16H,9-12,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXXJXCBNYBSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
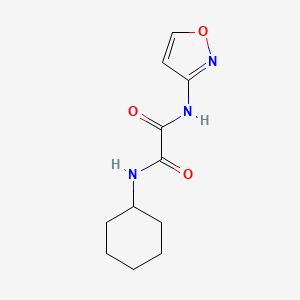
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)
![3-Ethenylsulfonyl-N-[3-(1-methyltriazol-4-yl)phenyl]propanamide](/img/structure/B2750561.png)
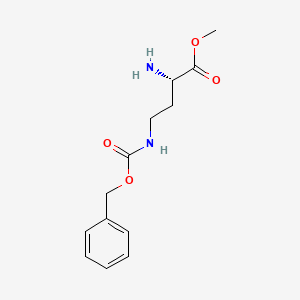
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)

![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
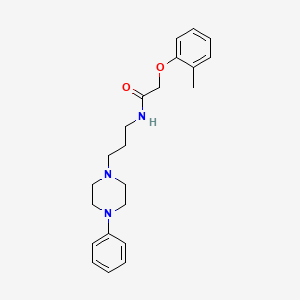
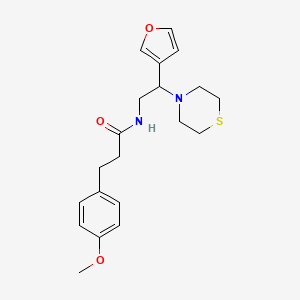
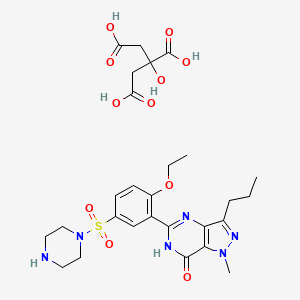
![2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide](/img/structure/B2750574.png)
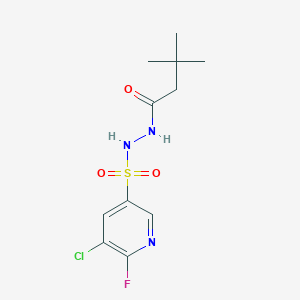

![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)
